molecular formula C10H19ClN2O2 B1398323 (3-Hydroxy-1-pyrrolidinyl)(3-piperidinyl)-methanone hydrochloride CAS No. 1220028-39-6

(3-Hydroxy-1-pyrrolidinyl)(3-piperidinyl)-methanone hydrochloride

Cat. No.: B1398323
CAS No.: 1220028-39-6
M. Wt: 234.72 g/mol
InChI Key: FHCAPDVSGPWMAH-UHFFFAOYSA-N
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Description

“(3-Hydroxy-1-pyrrolidinyl)(3-piperidinyl)-methanone hydrochloride” is a compound that has been mentioned in a patent for its potential antibacterial activity . The compound is described as having potent antibacterial activity against bacteria that have acquired resistance to quinolones . It is suggested as an active ingredient in a medicament for prophylactic and/or therapeutic treatment of an infectious disease .

Potential Uses

The compound is suggested to have a potent antibacterial activity against quinolone-resistant bacteria . It is proposed for use in a medicament for prophylactic and/or therapeutic treatment of an infectious disease with a quinolone-resistant bacterium . It is also suggested for use in a medicament for prophylactic and/or therapeutic treatment of an infectious disease which comprises a combination of this compound and a quinolone .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Challenges and Methodologies : The synthesis of heterocycles containing piperidine and pyridine rings, such as (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone, presents challenges due to inefficient processes and long reaction times. A more efficient method starting from D-pyroglutaminol was developed, offering potential for broader applications in organic synthesis of similar compounds (Qun‐Zheng Zhang et al., 2020).

  • Synthesis of Related Compounds : The synthesis of various compounds related to (3-Hydroxy-1-pyrrolidinyl)(3-piperidinyl)-methanone, such as (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, has been explored. These syntheses typically start from readily available materials and yield structurally diverse compounds, indicating a rich field of study for chemical synthesis (Zheng Rui, 2010).

Biological and Pharmacological Research

  • Enzyme Inhibition Studies : Compounds structurally related to (3-Hydroxy-1-pyrrolidinyl)(3-piperidinyl)-methanone, like dipeptidyl peptidase IV inhibitors, have been studied in the context of type 2 diabetes. Their metabolism, excretion, and pharmacokinetics in various species have been analyzed, revealing insights into their potential therapeutic applications (Raman K. Sharma et al., 2012).

  • Antimicrobial Activity : New pyridine derivatives involving piperidine have been synthesized and their in vitro antimicrobial activity evaluated. Such studies contribute to the understanding of the potential therapeutic uses of these compounds in combating bacterial and fungal infections (N. Patel et al., 2011).

Crystal and Molecular Structure Analysis

  • Structural Analysis : Crystallographic studies of compounds similar to (3-Hydroxy-1-pyrrolidinyl)(3-piperidinyl)-methanone, like (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, provide insights into their molecular structures. These studies are crucial for understanding the chemical properties and potential applications of these compounds (B. Revathi et al., 2015).

  • Molecular Interaction Studies : Investigating the molecular interactions of related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with biological receptors can provide valuable insights into their potential pharmacological applications (J. Shim et al., 2002).

Properties

IUPAC Name

(3-hydroxypyrrolidin-1-yl)-piperidin-3-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c13-9-3-5-12(7-9)10(14)8-2-1-4-11-6-8;/h8-9,11,13H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCAPDVSGPWMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCC(C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220028-39-6
Record name Methanone, (3-hydroxy-1-pyrrolidinyl)-3-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220028-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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